
Aristoloterpenate-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristoloterpenate-I is a sesquiterpenoid obtained by formal condensation of the carboxy group of aristolochic acid with the hydroxy group of (1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-ol. It has a role as a plant metabolite. It is an aromatic ester, an organic heterotetracyclic compound, a C-nitro compound, a cyclic acetal, an aromatic ether, an enal, a macrocycle and a sesquiterpenoid. It derives from an aristolochic acid.
Scientific Research Applications
Aristolochia Species: A Rich Source of Terpenoids Including Aristoloterpenate-I
Aristolochia species are widely used in traditional medicine and have been the subject of extensive chemical and pharmacological studies. These species are known for being a rich source of unique compounds like aristolochic acids and various terpenoids, including Aristoloterpenate-I. Research has focused on the nature of these terpenoids, aiming to understand their bioactivities and chemical properties (Wu, Damu, Su, & Kuo, 2004).
Chemical Constituents of Aristolochia Mollissima Hance
A study on Aristolochia mollissima Hance, a specific Aristolochia species, identified several compounds, including Aristoloterpenate-I. This research aimed to provide a scientific basis for formulating quality standards for the plant's use, highlighting the importance of understanding its chemical makeup (Gui-feng, 2010).
Global Research Trends on Aristolochic Acids and Derivatives
A global assessment of research on aristolochic acids, including derivatives like Aristoloterpenate-I, outlined various suggestions for future study. This includes exploring their antitumor efficacy, immune activity, and the discovery of naturally occurring forms. The study also emphasized the need for more research on the correlation between aristolochic acid derivatives and various cancers (Zhou et al., 2019).
Aristolochene Synthase Studies
Aristolochene synthase, related to the biosynthesis of compounds like Aristoloterpenate-I, was analyzed to understand its structure and function. This enzyme catalyzes the cyclization of farnesyl diphosphate to form aristolochene, a process crucial for the synthesis of several terpenoids. The study provided insights into the enzyme's role in the formation of terpenoids, potentially including Aristoloterpenate-I (Shishova, Di Costanzo, Cane, & Christianson, 2007).
properties
Molecular Formula |
C32H31NO8 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1 |
InChI Key |
CNCKKGCRDGSHDH-PTDIUHGLSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



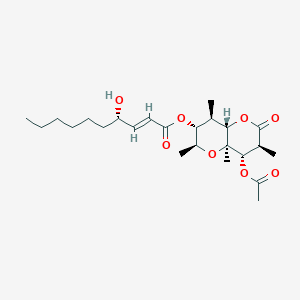
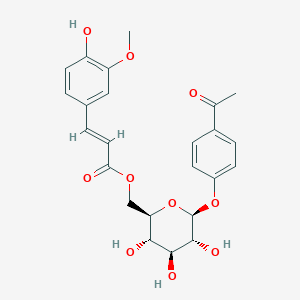
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)

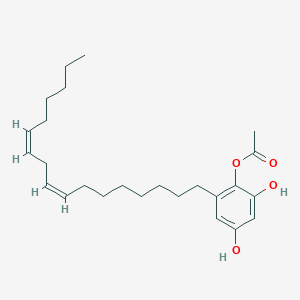

![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)

![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
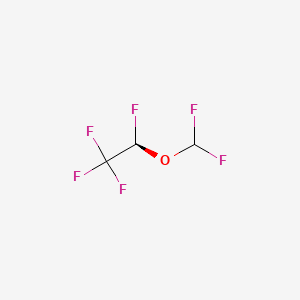
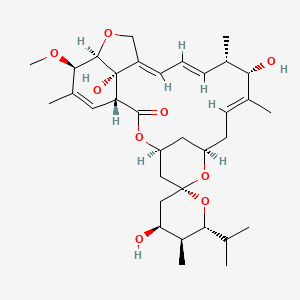

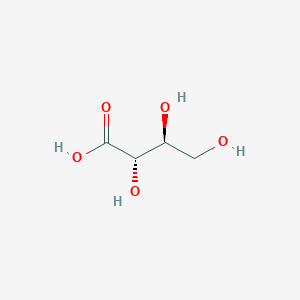
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)